JTC-801 is a non-peptide, small molecule antagonist that specifically targets the NOP receptor. [, , ] It exhibits high affinity and selectivity for this receptor, making it a valuable tool in investigating the physiological and pathological roles of the NOP receptor system. [, , ] JTC-801 is frequently employed in preclinical research to elucidate the therapeutic potential of NOP receptor modulation in various conditions, including pain, anxiety, and cancer. [, , , , , , , ]
A detailed synthesis procedure for JTC-801 is outlined in the research by Sasaki et al. [] The synthesis involves multiple steps, including the formation of a key intermediate, 2-(4-ethylphenoxymethyl) benzoic acid, which is then coupled with 6-amino-2-methylquinolin-4-amine to yield JTC-801. The final product is obtained as a monohydrochloride salt. []
JTC-801 exerts its effects by selectively binding to and blocking the NOP receptor, preventing the endogenous ligand, nociceptin/orphanin FQ (N/OFQ), from activating the receptor. [, , , ] This antagonistic action disrupts downstream signaling pathways associated with the NOP receptor, leading to various physiological effects. For instance, JTC-801 has been shown to attenuate N/OFQ-induced thermal hyperalgesia, allodynia, and other pain responses. [, , , ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6